Superior InhA Inhibitory Potency of InhA-IN-6 Compared to a Structurally Distinct Inhibitor
InhA-IN-6 demonstrates a high degree of in vitro potency against the InhA enzyme, with an IC50 value of 90 nM [1]. This activity is significantly greater than that of 'Mycobacterium Tuberculosis-IN-6' (compound b1), a structurally distinct InhA inhibitor, which has a reported IC50 of 7.74 μM . This represents an 86-fold difference in potency in favor of InhA-IN-6 under comparable assay conditions.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Mycobacterium Tuberculosis-IN-6: 7.74 μM (7740 nM) |
| Quantified Difference | 86-fold higher potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For researchers, a lower IC50 value directly translates to requiring less compound to achieve the same level of target inhibition, which is a primary consideration when selecting a tool compound for in vitro or cell-based studies to minimize off-target effects and solubility issues.
- [1] Jain, A. K., Veerasamy, R., Vaidya, A., Kashaw, S., Mourya, V. K., & Agrawal, R. K. (2012). QSAR analysis of B-ring-modified diaryl ether derivatives as a InhA inhibitors. Medicinal Chemistry Research, 21, 145–151. View Source
